(5-(4-Fluorophenyl)oxazol-2-yl)(phenyl)methanone
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Overview
Description
(5-(4-Fluorophenyl)oxazol-2-yl)(phenyl)methanone is a chemical compound with the molecular formula C16H10FNO2 and a molecular weight of 267.26 g/mol . This compound features an oxazole ring substituted with a 4-fluorophenyl group and a phenyl group, making it a member of the oxazole family, which is known for its diverse biological activities .
Preparation Methods
The synthesis of (5-(4-Fluorophenyl)oxazol-2-yl)(phenyl)methanone can be achieved through various synthetic routes. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of N,N-dimethylformamide and sulfur . This reaction forms the oxazole ring and introduces the desired substituents under mild conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(5-(4-Fluorophenyl)oxazol-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and fluorophenyl groups, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5-(4-Fluorophenyl)oxazol-2-yl)(phenyl)methanone has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of new materials and as a building block for pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-(4-Fluorophenyl)oxazol-2-yl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and its substituents play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(5-(4-Fluorophenyl)oxazol-2-yl)(phenyl)methanone can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent with an oxazole core.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor used as an anti-inflammatory drug.
What sets this compound apart is its unique substitution pattern, which imparts specific biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H10FNO2 |
---|---|
Molecular Weight |
267.25 g/mol |
IUPAC Name |
[5-(4-fluorophenyl)-1,3-oxazol-2-yl]-phenylmethanone |
InChI |
InChI=1S/C16H10FNO2/c17-13-8-6-11(7-9-13)14-10-18-16(20-14)15(19)12-4-2-1-3-5-12/h1-10H |
InChI Key |
VOYOUYGUXBTFQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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